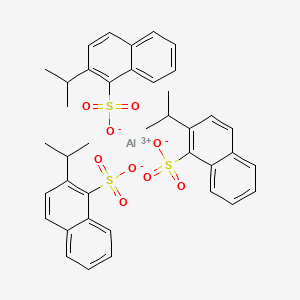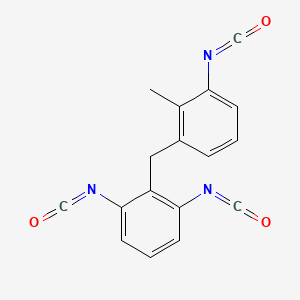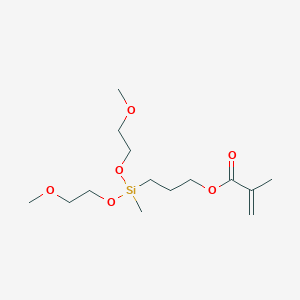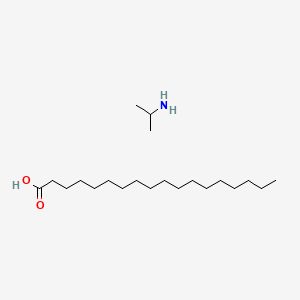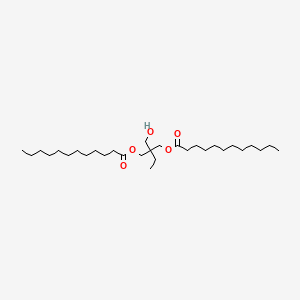
Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a benzoic acid core substituted with chloro, hydrazino, and sulfamoyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as flow chemistry and automated synthesis can enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods is crucial to optimize the production process and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .
Scientific Research Applications
Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl- has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique functional groups make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl- involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. The sulfamoyl group may interact with various proteins, affecting their function and stability. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted benzoic acids, such as:
4-Sulfamoylbenzoic acid: Known for its use in organic synthesis and as a crosslinking reagent.
4-Chlorobenzoic acid: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
What sets Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl- apart is the combination of chloro, hydrazino, and sulfamoyl groups, which confer unique reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
4793-73-1 |
|---|---|
Molecular Formula |
C7H8ClN3O4S |
Molecular Weight |
265.68 g/mol |
IUPAC Name |
4-chloro-2-hydrazinyl-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H8ClN3O4S/c8-4-2-5(11-9)3(7(12)13)1-6(4)16(10,14)15/h1-2,11H,9H2,(H,12,13)(H2,10,14,15) |
InChI Key |
WMMMACHQLMVPEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)NN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


